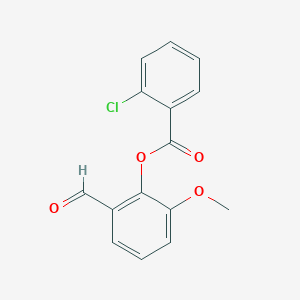

2-Formyl-6-methoxyphenyl 2-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-formyl-6-methoxyphenyl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-19-13-8-4-5-10(9-17)14(13)20-15(18)11-6-2-3-7-12(11)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAULYQLPOVIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC(=O)C2=CC=CC=C2Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 2 Formyl 6 Methoxyphenyl 2 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. A full analysis would involve ¹H-NMR, ¹³C-NMR, and various 2D NMR techniques.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopic Analysis

¹H-NMR spectroscopy would provide information on the chemical environment, connectivity, and number of different types of protons in the molecule.

Expected Chemical Shifts (δ) and Multiplicities:

Aldehydic Proton (-CHO): A singlet is expected to appear far downfield, typically in the range of δ 9.8–10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: The molecule has two distinct aromatic rings, which would result in a complex series of signals.

The three protons on the formyl-methoxyphenyl ring would likely appear as multiplets between δ 7.0 and 7.8 ppm.

The four protons on the 2-chlorobenzoate (B514982) ring would also produce multiplets in the aromatic region, approximately between δ 7.3 and 8.1 ppm.

Methoxyl Protons (-OCH₃): A sharp singlet corresponding to the three methoxy (B1213986) protons would be expected around δ 3.8–4.0 ppm.

A hypothetical data table for the ¹H-NMR spectrum is presented below for illustrative purposes.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~10.2 | s | 1H | H-C(O) (aldehyde) |

| ~8.0 | dd | 1H | Aromatic H |

| ~7.7 | m | 2H | Aromatic H |

| ~7.5 | m | 3H | Aromatic H |

| ~7.2 | t | 1H | Aromatic H |

| ~3.9 | s | 3H | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Analysis

The ¹³C-NMR spectrum would identify all unique carbon atoms in the molecule.

Expected Chemical Shifts (δ):

Carbonyl Carbons: Two distinct signals for the ester (O-C=O) and aldehyde (CHO) carbonyl carbons would be expected in the downfield region, approximately δ 163–168 ppm and δ 188–192 ppm, respectively.

Aromatic Carbons: Multiple signals between δ 110 and 160 ppm would correspond to the carbons of the two benzene (B151609) rings. Carbons attached to electronegative atoms (oxygen, chlorine) or the carbonyl groups would be shifted further downfield.

Methoxyl Carbon (-OCH₃): A signal for the methoxy carbon would typically appear around δ 55–60 ppm.

A hypothetical data table for the ¹³C-NMR spectrum is shown below.

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~190 | C=O (aldehyde) |

| ~164 | C=O (ester) |

| ~158 | Aromatic C-O |

| ~152 | Aromatic C-O |

| ~135-120 | Aromatic C-H & C-Cl |

| ~56 | -OCH₃ |

Advanced 2D NMR Techniques for Aromatic Ring Linkages

To unambiguously assign all proton and carbon signals and confirm the connectivity between the two aromatic rings via the ester linkage, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks within each aromatic ring, confirming the positions of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations. Key HMBC correlations would be expected from the aromatic protons near the ester linkage to the ester carbonyl carbon, confirming the connection between the 2-formyl-6-methoxyphenyl and 2-chlorobenzoate moieties.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic Absorption Bands:

C=O Stretching (Ester): A strong, sharp absorption band is expected around 1735–1750 cm⁻¹ for the ester carbonyl group.

C=O Stretching (Aldehyde): Another strong band for the aldehyde carbonyl would appear around 1690–1715 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency.

C-O Stretching: Bands corresponding to the C-O single bonds of the ester and the ether linkage would be observed in the 1000–1300 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450–1600 cm⁻¹ range would confirm the presence of the aromatic rings.

Aromatic C-H Bending: Characteristic bands for the substitution patterns on the benzene rings would appear in the 690–900 cm⁻¹ region.

C-Cl Stretching: A band in the 600-800 cm⁻¹ region would indicate the presence of the carbon-chlorine bond.

A hypothetical IR data table is provided below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1745 | Strong | C=O Stretch (Ester) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1590, 1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ester/Ether) |

| ~750 | Strong | C-Cl Stretch / Aromatic C-H Bend |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Investigation

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also gives insight into the molecule's structure through the analysis of its fragmentation patterns.

Molecular Formula and Mass: The chemical formula for 2-Formyl-6-methoxyphenyl 2-chlorobenzoate is C₁₅H₁₁ClO₄. The expected monoisotopic mass would be approximately 290.0346 g/mol . HRMS would be able to confirm this mass to within a few parts per million (ppm). The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak with an intensity approximately one-third of the main molecular ion peak (M).

Fragmentation Pathways: In the mass spectrometer, the molecule would fragment in predictable ways. Key fragmentation pathways would likely include:

Cleavage of the ester bond, leading to the formation of ions corresponding to the 2-chlorobenzoyl cation ([C₇H₄ClO]⁺, m/z ≈ 139) and the 2-formyl-6-methoxyphenyl radical, or vice versa.

Loss of the methoxy group (-OCH₃) or the formyl group (-CHO) from the molecular ion.

Analysis of these fragments would provide definitive confirmation of the compound's structure and the connectivity of its constituent parts.

Advanced Computational and Theoretical Investigations of 2-Formyl-6-methoxyphenyl 2-chlorobenzoate

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical studies specifically focused on the compound 2-Formyl-6-methoxyphenyl 2-chlorobenzoate .

Therefore, it is not possible to provide the detailed analysis requested in the subsequent sections of this article, including:

Quantum Chemical Calculations and Electronic Structure Analysis

Molecular Modeling and Dynamics Simulations

The absence of published research on this specific molecule means that data regarding its optimized geometry, energy minimization, molecular electrostatic potential, frontier molecular orbitals, predicted spectroscopic parameters, and conformational analysis is not available.

To fulfill the request, original research involving quantum chemical calculations (such as Density Functional Theory), molecular dynamics simulations, and other computational methods would need to be performed on 2-Formyl-6-methoxyphenyl 2-chlorobenzoate . Such an undertaking is beyond the scope of this response.

Advanced Computational and Theoretical Investigations of 2 Formyl 6 Methoxyphenyl 2 Chlorobenzoate

Molecular Modeling and Dynamics Simulations

In Silico Ligand-Receptor Interaction Studies of Related Compounds (e.g., for enzymes like COX-2)

Computational, or in silico, studies serve as a powerful tool in modern drug discovery to predict how a molecule, such as 2-Formyl-6-methoxyphenyl 2-chlorobenzoate (B514982), might interact with biological targets. While direct computational studies on this specific compound are not extensively documented in publicly available research, a wealth of information exists for closely related vanillin-derived benzoates. These studies, particularly those investigating interactions with enzymes like cyclooxygenase-2 (COX-2), provide critical insights into the potential bioactivity of this class of compounds. COX-2 is a key enzyme involved in inflammation, making it a significant target for the development of anti-inflammatory drugs. academie-sciences.fr

Molecular Docking Methodologies and Scoring Functions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. academie-sciences.fr This method simulates the binding process and is crucial for understanding the structural basis of a compound's potential biological activity.

The process typically begins with obtaining the three-dimensional crystal structure of the target receptor from a repository like the Protein Data Bank (PDB). biointerfaceresearch.com For studies involving vanillin (B372448) derivatives and anti-inflammatory potential, the crystal structure of human COX-2 (PDB ID: 6COX or 3LN1) is frequently used. academie-sciences.frfip.orgnih.gov The receptor structure is prepared by removing water molecules and any co-crystallized ligands to create a clean binding site. academie-sciences.frnih.gov The ligand structures, including various vanillin-derived benzoates, are built and optimized to their lowest energy conformation.

Software platforms like AutoDock, AutoDock Tools, and Molegro Virtual Docker (MVD) are commonly employed to perform the docking calculations. academie-sciences.frfip.orgnih.gov These programs place the ligand into the defined active site of the enzyme and sample a vast number of possible orientations and conformations. academie-sciences.fr To ensure the methodology is reliable, a validation step is often performed by redocking the native ligand into the crystal structure's binding site. A root mean square deviation (RMSD) value of less than 2 Å between the predicted pose and the actual crystal structure pose is considered an indicator of a valid and accurate docking protocol. nih.govresearchgate.net

Each potential binding pose is evaluated by a scoring function, which estimates the binding affinity between the ligand and the receptor. The most common metric is the binding energy (ΔG), expressed in kilocalories per mole (kcal/mol). fip.org A lower, more negative binding energy signifies a more stable ligand-receptor complex and a higher predicted affinity. fip.org Another important value is the inhibition constant (Ki), which indicates the strength of inhibition; a smaller Ki value suggests stronger inhibition. rjptonline.org These scoring functions allow researchers to rank different compounds and predict which ones are most likely to be potent inhibitors of the target enzyme. rjptonline.org

Analysis of Predicted Binding Affinities and Interaction Modes for Vanillin-Derived Benzoates

Molecular docking studies on a range of vanillin-derived benzoates have been conducted to predict their anti-inflammatory activity by targeting the COX-2 enzyme. The results consistently show that modifying the phenolic hydroxyl group of vanillin can lead to compounds with enhanced binding affinities compared to vanillin itself. fip.org

For instance, a study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a positional isomer of the title compound, revealed a significantly lower binding energy than the parent vanillin molecule when docked into the COX-2 receptor. fip.org The binding energy for this vanillin derivative was -8.18 kcal/mol, whereas vanillin's was only -4.96 kcal/mol, suggesting the derivative has a much stronger predicted affinity for the enzyme. fip.org

Further analysis of the interaction modes reveals how these ligands fit within the COX-2 active site. The binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com Docking studies of similar inhibitors with COX-2 have shown the formation of hydrogen bonds with crucial residues such as Arg120, Ser530, and Met522. mdpi.com Hydrophobic interactions with residues including Val349, Leu352, Phe518, and Ala527 also play a vital role in anchoring the ligand within the enzyme's binding channel. mdpi.com The presence of halogen atoms, such as the chlorine in 2-Formyl-6-methoxyphenyl 2-chlorobenzoate, can contribute to these interactions and potentially improve binding affinity. academie-sciences.fr

The predicted binding affinities for several vanillin-derived benzoates against cyclooxygenase enzymes are summarized in the table below, illustrating the impact of different substituent groups on binding energy.

| Compound Name | Target Enzyme | Predicted Binding Energy (kcal/mol) |

| Vanillin | COX-2 | -4.96 fip.org |

| 4-Formyl-2-methoxyphenyl (B587787) benzoate (B1203000) | COX-1 | -7.70 nih.govpublichealthinafrica.org |

| 4-Formyl-2-methoxyphenyl 4-chlorobenzoate | COX-2 | -8.18 fip.org |

| 4-Formyl-2-methoxyphenyl 4-chlorobenzoate | Not Specified | -6.57 rjptonline.org |

| 4-Formyl-2-methoxyphenyl 4-bromobenzoate | Not Specified | -7.38 rjptonline.org |

| 4-Formyl-2-methoxyphenyl 4-methylbenzoate | Not Specified | -6.67 rjptonline.org |

| 4-Formyl-2-methoxyphenyl 4-methoxybenzoate | Not Specified | -6.52 rjptonline.org |

These in silico findings collectively suggest that vanillin-derived benzoates, including 2-Formyl-6-methoxyphenyl 2-chlorobenzoate, are promising scaffolds for developing COX-2 inhibitors. fip.orgijpsdronline.com The computational data provides a strong rationale for their synthesis and further biological evaluation as potential anti-inflammatory agents.

Chemical Reactivity and Mechanistic Pathways of 2 Formyl 6 Methoxyphenyl 2 Chlorobenzoate

Reaction Chemistry of the Ester Moiety

The ester group in 2-Formyl-6-methoxyphenyl 2-chlorobenzoate (B514982) is a primary site for nucleophilic attack at the acyl carbon.

Nucleophilic acyl substitution is a characteristic reaction of esters, proceeding through a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile first attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequently, the leaving group (the 2-formyl-6-methoxyphenoxide group) is eliminated, regenerating the carbonyl group and resulting in a new acyl compound. masterorganicchemistry.com

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can undergo hydrolysis to yield 2-chlorobenzoic acid and 2-hydroxy-3-methoxybenzaldehyde (B140153). Basic hydrolysis, also known as saponification, is typically irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. masterorganicchemistry.com

Transesterification: This reaction involves the conversion of the initial ester into a different ester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl 2-chlorobenzoate and 2-hydroxy-3-methoxybenzaldehyde. This process is generally an equilibrium reaction.

The general mechanism for nucleophilic acyl substitution is illustrated below:

Step 1: Nucleophilic attack and formation of a tetrahedral intermediate.

Step 2: Elimination of the leaving group and formation of the substitution product. masterorganicchemistry.com

| Reaction Type | Reagents | Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | 2-chlorobenzoic acid, 2-hydroxy-3-methoxybenzaldehyde |

| Base-Promoted Hydrolysis | H₂O, OH⁻ | 2-chlorobenzoate, 2-hydroxy-3-methoxybenzaldehyde |

| Transesterification | R'OH, H⁺ or RO⁻ | 2-chlorobenzoic acid R'-ester, 2-hydroxy-3-methoxybenzaldehyde |

The ester group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of the ester moiety in 2-Formyl-6-methoxyphenyl 2-chlorobenzoate would cleave the ester bond, producing two alcohol products: (2-chlorophenyl)methanol and 2-hydroxy-3-methoxybenzyl alcohol. It is important to note that the aldehyde group would also be reduced under these conditions.

| Reducing Agent | Products |

| Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | (2-chlorophenyl)methanol, 2-hydroxy-3-methoxybenzyl alcohol |

Reactivity of the Aldehyde Functional Group

The formyl (aldehyde) group is another key reactive center in the molecule, primarily undergoing nucleophilic addition to the carbonyl carbon.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. Unlike the ester, the aldehyde typically undergoes nucleophilic addition, where the nucleophile adds to the carbonyl group, and upon protonation, an alcohol is formed. This is a common pathway for forming new carbon-carbon bonds.

Examples of nucleophilic addition reactions include:

Grignard Reactions: Reaction with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol after an acidic workup.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (a Wittig reagent) can convert the aldehyde into an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin.

| Nucleophile | Product Type |

| Grignard Reagent (R-MgX) | Secondary Alcohol |

| Wittig Reagent (Ph₃P=CHR) | Alkene |

| Cyanide (CN⁻) | Cyanohydrin |

The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). Oxidation of 2-Formyl-6-methoxyphenyl 2-chlorobenzoate at the formyl group would yield 2-(2-chlorobenzoyloxy)-3-methoxybenzoic acid.

Conversely, the formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent would typically not reduce the ester group, allowing for selective transformation of the aldehyde. The product of such a reduction would be 2-(hydroxymethyl)-6-methoxyphenyl 2-chlorobenzoate.

| Reaction | Reagent | Functional Group Transformation |

| Oxidation | KMnO₄, H₂CrO₄, or [Ag(NH₃)₂]⁺ | Aldehyde → Carboxylic Acid |

| Reduction | NaBH₄ | Aldehyde → Primary Alcohol |

Aromatic Substitution Reactions of the Phenolic Ring

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The formyl group (-CHO) is a deactivating group and a meta-director because it withdraws electron density from the ring. The ester group, attached via oxygen, will also influence the reactivity.

Given the positions of the existing substituents, the potential sites for electrophilic attack are sterically hindered. However, under forcing conditions, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation could potentially occur. The directing effects of the substituents would guide the incoming electrophile to the available positions on the ring.

| Reaction Type | Typical Reagents | Potential Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

Mechanistic Investigations and Reaction Pathway Elucidation

While specific, in-depth mechanistic studies exclusively focused on 2-Formyl-6-methoxyphenyl 2-chlorobenzoate are not extensively detailed in publicly available literature, its formation and reactivity can be elucidated by examining established principles of organic chemistry and analogous reactions. The primary pathway for its synthesis involves a nucleophilic acyl substitution, a fundamental reaction class in organic chemistry.

The synthesis can be conceptualized as a two-step process, similar to the preparation of other formyl aryl benzoates. nih.govresearchgate.net This process begins with the activation of the carboxylic acid, followed by its reaction with a substituted phenol (B47542).

A plausible synthetic pathway involves the following key steps:

Formation of an Acyl Chloride: 2-chlorobenzoic acid is first converted into a more reactive acyl chloride derivative, 2-chlorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). nih.govresearchgate.net

Esterification (Acylation): The resulting 2-chlorobenzoyl chloride is then reacted with 2-hydroxy-3-methoxybenzaldehyde (also known as o-vanillin). In this step, the hydroxyl group of o-vanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the ester linkage. This reaction is often facilitated by a weak base, like pyridine (B92270), to neutralize the HCl byproduct. nih.govresearchgate.net

The general mechanism for the key esterification step is detailed below.

Table 1: Proposed Reactants for Synthesis

| Reactant | Formula | Role |

| 2-chlorobenzoic acid | C₇H₅ClO₂ | Carboxylic acid precursor |

| Thionyl chloride | SOCl₂ | Chlorinating/Activating agent |

| 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) | C₈H₈O₃ | Phenolic nucleophile |

| Pyridine | C₅H₅N | Base/Catalyst |

The reaction pathway is a classic example of nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine atom on the benzoyl group and the electron-donating methoxy group on the phenyl ring can influence the reactivity of the starting materials and the properties of the final product. The steric hindrance from the ortho-substituents on both rings likely affects the rate of reaction and the conformation of the resulting ester. Studies on structurally similar compounds, such as 4-Formyl-2-nitrophenyl 2-chlorobenzoate, have analyzed the dihedral angles between the benzene (B151609) rings, which are influenced by the steric repulsion of ortho substituents. nih.govresearchgate.net

Table 2: Mechanistic Steps in Esterification

| Step | Description | Mechanism |

| 1 | Nucleophilic Attack | The lone pair of electrons on the oxygen atom of the hydroxyl group of o-vanillin attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. |

| 2 | Formation of Tetrahedral Intermediate | This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate. |

| 3 | Reformation of Carbonyl and Chloride Elimination | The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is a good leaving group. |

| 4 | Deprotonation | A base (e.g., pyridine) removes the proton from the formerly phenolic oxygen, yielding the final ester product and pyridinium (B92312) hydrochloride. |

This elucidated pathway, based on fundamental reaction mechanisms and syntheses of related compounds, provides a scientifically sound model for understanding the chemical reactivity of 2-Formyl-6-methoxyphenyl 2-chlorobenzoate. nih.govresearchgate.net

Structural Analogs and Derivatives of 2 Formyl 6 Methoxyphenyl 2 Chlorobenzoate

Design and Synthesis of Derivatives with Systematic Structural Modifications

The synthesis of derivatives of 2-Formyl-6-methoxyphenyl 2-chlorobenzoate (B514982) typically involves the esterification of a substituted phenol (B47542) with a corresponding acyl chloride. This foundational reaction allows for a modular approach to creating a diverse range of analogs by modifying either the phenolic or the acyl chloride component.

Variations in the Halogen (e.g., Fluorobenzoate, Bromobenzoate)

A common strategy in medicinal chemistry and materials science is the systematic variation of halogen substituents on an aromatic ring to modulate electronic and steric properties. In the case of 2-Formyl-6-methoxyphenyl 2-chlorobenzoate, replacing the chlorine atom on the benzoate (B1203000) moiety with other halogens like fluorine or bromine can significantly impact the compound's reactivity and intermolecular interactions.

The synthesis of these analogs follows a straightforward esterification protocol. For instance, the preparation of 2-Formyl-6-methoxyphenyl 2-fluorobenzoate (B1215865) would involve the reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) with 2-fluorobenzoyl chloride. Similarly, the bromo-analog can be synthesized using 2-bromobenzoyl chloride. The general synthetic scheme is as follows:

Starting Materials: 2-hydroxy-3-methoxybenzaldehyde and the respective 2-halobenzoyl chloride (e.g., 2-chlorobenzoyl chloride, 2-fluorobenzoyl chloride, 2-bromobenzoyl chloride).

Reaction: The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate solvent like dichloromethane (B109758) or acetonitrile (B52724). The base serves to neutralize the hydrochloric acid generated during the reaction.

This systematic variation allows for a fine-tuning of the molecule's properties. For example, the high electronegativity of fluorine can alter the electron density of the aromatic ring, influencing its binding affinity to biological targets. In contrast, the larger size of bromine can introduce steric effects that might favor or hinder specific molecular conformations.

Below is an interactive data table summarizing these halogenated derivatives:

| Derivative Name | Halogen Substituent | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Formyl-6-methoxyphenyl 2-chlorobenzoate | Chlorine | C15H11ClO4 | 290.70 |

| 2-Formyl-6-methoxyphenyl 2-fluorobenzoate | Fluorine | C15H11FO4 | 274.24 |

| 2-Formyl-6-methoxyphenyl 2-bromobenzoate | Bromine | C15H11BrO4 | 335.15 |

Modifications of the Formyl-Methoxyphenyl Core (e.g., Positional Isomers, Alkoxy Variations)

Alterations to the 2-formyl-6-methoxyphenyl core structure represent another avenue for creating derivatives with distinct properties. These modifications can include changing the position of the formyl and methoxy (B1213986) groups or varying the alkoxy substituent itself.

Alkoxy Variations: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) can influence the lipophilicity and steric profile of the molecule. The synthesis of these analogs would require the corresponding alkoxy-substituted hydroxybenzaldehydes. For instance, 2-ethoxy-6-formylphenol would be the precursor for the ethoxy derivative.

Introduction of Additional Functionalities to Both Aromatic Rings

To further expand the chemical space and explore more complex interactions, additional functional groups can be introduced to either or both of the aromatic rings. For example, nitro or amino groups could be added to modulate the electronic properties and introduce potential hydrogen bonding sites. The synthesis of such derivatives would require appropriately substituted starting materials, such as a nitrated 2-hydroxy-3-methoxybenzaldehyde or a substituted 2-chlorobenzoyl chloride. The introduction of these functionalities can be crucial for enhancing biological activity or for creating probes for chemical biology studies.

Structure-Reactivity Relationships in 2-Formyl-6-methoxyphenyl Benzoate Analogs

For instance, the electronic nature of the substituent on the benzoate ring can affect the reactivity of the ester carbonyl group. An electron-withdrawing group, such as a nitro group, would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group would have the opposite effect.

The position and nature of the substituents on the formyl-methoxyphenyl ring also play a critical role. The ortho-formyl group, for example, can participate in intramolecular interactions, influencing the conformation of the ester linkage. The steric bulk of the alkoxy group can also impact the rotational freedom around the ester bond.

Preparation of Compound Libraries for Chemical Biology Screening and Lead Identification

The modular synthetic routes to these analogs make them well-suited for the construction of compound libraries. By employing combinatorial chemistry approaches, a large number of derivatives can be synthesized in parallel. This involves reacting a set of substituted hydroxybenzaldehydes with a set of substituted benzoyl chlorides, leading to a grid of products with diverse functionalities.

These libraries are valuable resources for high-throughput screening campaigns in chemical biology and drug discovery. By screening these compounds against a specific biological target, such as an enzyme or a receptor, researchers can identify "hit" compounds with desired activity. The structural diversity within the library increases the probability of finding a compound that binds to the target with high affinity and selectivity.

Once a hit is identified, the structure-activity relationship data from the initial screen can guide the synthesis of a second, more focused library to optimize the properties of the lead compound. This iterative process of synthesis and screening is a cornerstone of modern drug discovery and chemical biology research.

Conclusion and Future Research Directions

Summary of Key Academic Insights into 2-Formyl-6-methoxyphenyl 2-chlorobenzoate (B514982) Research

Academic research into 2-Formyl-6-methoxyphenyl 2-chlorobenzoate and structurally related aromatic formyl benzoate (B1203000) esters has provided foundational insights into their synthesis, molecular architecture, and utility as chemical intermediates. The synthesis is typically achieved through a two-step process involving the reaction of a substituted benzoic acid, like 2-chlorobenzoic acid, with a chlorinating agent such as thionyl chloride, followed by esterification with a substituted phenol (B47542). nih.gov

A significant portion of the research has focused on elucidating the three-dimensional structure of these compounds through single-crystal X-ray diffraction. nih.govresearchgate.net These studies consistently reveal a non-planar molecular conformation where the two benzene (B151609) rings are twisted relative to each other. For instance, in the related compound 4-Formyl-2-nitrophenyl 2-chlorobenzoate, the dihedral angle between the benzene rings is 19.55 (9)°. nih.govresearchgate.net This angular relationship is a critical determinant of the molecule's crystal packing and reactivity. The crystal structures are often stabilized by weak intermolecular C—H⋯O hydrogen bonds rather than classical hydrogen bonding. nih.govresearchgate.net Spectroscopic characterization provides further confirmation of the molecular structure.

Functionally, these compounds are recognized as versatile precursors in organic synthesis. nih.govresearchgate.net The presence of multiple reactive sites—the formyl (aldehyde) group, the ester linkage, and substituted aromatic rings—allows for their use in constructing more complex molecules, including various heterocyclic systems and compounds with potential applications as drugs, pigments, and pesticides. nih.gov

Identification of Emerging Research Avenues and Untapped Methodological Potential

While foundational knowledge has been established, several emerging research avenues could significantly expand the utility of 2-Formyl-6-methoxyphenyl 2-chlorobenzoate. A primary area of opportunity lies in exploring its potential in materials science. Research on other benzoate esters has demonstrated an ability to self-assemble into chiral nano-assemblies and form gels, indicating that compounds like 2-Formyl-6-methoxyphenyl 2-chlorobenzoate could be candidates for developing novel supramolecular structures and soft materials. rsc.org

Methodologically, there is considerable untapped potential in applying modern, sustainable synthetic techniques. The use of eco-friendly methodologies, such as solvent-free phase transfer catalysis (PTC) or reactions in dry media under microwave activation, could offer significant improvements over classical synthetic procedures. nih.gov Furthermore, the application of advanced catalytic systems, for instance, transition-metal-catalyzed cross-coupling or C-H activation reactions, could unlock novel transformations and lead to the synthesis of previously inaccessible molecular scaffolds.

The exploration of this compound as a key building block for a wider range of biologically active molecules is another promising frontier. Its structural motifs are present in compounds studied for various pharmacological activities, suggesting its potential as a scaffold in medicinal chemistry for developing new therapeutic agents. researchgate.netevitachem.com

Future Prospects in the Fundamental Chemical Understanding and Advanced Characterization of Aromatic Formyl Benzoate Esters

Looking forward, the field is poised for a deeper, more fundamental understanding of aromatic formyl benzoate esters. A significant prospect lies in the integration of computational chemistry with experimental work. Quantum chemical studies, such as Density Functional Theory (DFT), can elucidate electronic structures, predict reactivity, and map reaction mechanisms in a way that complements and guides experimental synthesis and characterization.

There is also a need for advanced characterization beyond routine techniques. Probing the solid-state properties using techniques like solid-state NMR could provide detailed information about molecular packing and polymorphism. For applications in materials science, studying the photophysical properties using techniques such as ultrafast spectroscopy could reveal potential uses in optics or electronics.

A systematic investigation into structure-property relationships across a broader family of aromatic formyl benzoate esters represents a key future direction. By synthesizing a library of analogues with varied substituents on the aromatic rings, researchers can map how specific structural changes influence the compound's physical, chemical, and biological properties. This would enable the rational design of molecules with tailored functions, moving from serendipitous discovery to targeted innovation in fields ranging from pharmaceuticals to advanced materials.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Formyl-6-methoxyphenyl 2-chlorobenzoate, and what reaction conditions critically influence yield?

Methodological Answer: The compound is typically synthesized via esterification or condensation reactions. A key approach involves coupling 2-chlorobenzoic acid derivatives with a substituted phenolic precursor (e.g., 2-formyl-6-methoxyphenol) under acidic or basic catalysis. For example, highlights a click reaction using propargyl alcohol and 2-chlorobenzoyl chloride, catalyzed by SBA-Pr-NH2, which enhances reaction efficiency. Critical factors include:

- Catalyst selection : Basic catalysts (e.g., SBA-Pr-NH2) improve ester bond formation .

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct suppression.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and enhance solubility.

Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing 2-Formyl-6-methoxyphenyl 2-chlorobenzoate, and how are key functional groups identified?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The formyl proton (-CHO) appears as a singlet near δ 10.1–10.3 ppm, while the methoxy (-OCH₃) group resonates at δ 3.8–4.0 ppm. Aromatic protons from the 2-chlorobenzoate moiety show splitting patterns consistent with para-substitution .

- ¹³C NMR : The carbonyl (C=O) of the ester group is observed at ~168–170 ppm.

- IR Spectroscopy : Stretching vibrations for C=O (ester) appear at ~1720 cm⁻¹, and the formyl C=O at ~1690 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 339.168 (calculated for C₁₆H₁₂Cl₂O₄) .

Q. How should researchers design a stability study for 2-Formyl-6-methoxyphenyl 2-chlorobenzoate under varying storage conditions?

Methodological Answer:

- Parameters to test :

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., reports a boiling point of 486.6°C).

- Photostability : Expose samples to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC .

- Humidity sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH, analyzing hydrolytic cleavage of the ester bond.

- Analytical tools : Pair HPLC with NMR to identify degradation products.

Advanced Research Questions

Q. How can crystallographic data for 2-Formyl-6-methoxyphenyl 2-chlorobenzoate be optimized when encountering disordered structures or weak diffraction patterns?

Methodological Answer:

- Data collection : Use a high-brilliance X-ray source (e.g., synchrotron radiation) to improve resolution for weakly diffracting crystals .

- Refinement strategies :

- Hydrogen bonding analysis : Identify C–H⋯O interactions (e.g., reports C(4) chains along the b-axis) to resolve packing ambiguities .

Q. What computational methods are recommended to predict the reactivity of the formyl and methoxy groups in 2-Formyl-6-methoxyphenyl 2-chlorobenzoate under varying pH conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the formyl group exhibits high electrophilicity at the carbonyl carbon.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 1–14) to assess hydrolysis susceptibility of the ester bond .

- pKa prediction : Tools like MarvinSketch estimate protonation states of the methoxy and formyl groups, guiding reaction design in acidic/alkaline media.

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

Methodological Answer:

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) from literature. For instance, notes that functional group interactions with proteins vary with stereochemistry.

- Dose-response validation : Re-test disputed compounds using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays).

- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing methoxy with ethoxy) to isolate activity contributors .

Q. What strategies mitigate challenges in synthesizing nanostructured composites using 2-Formyl-6-methoxyphenyl 2-chlorobenzoate as a precursor?

Methodological Answer:

- Click chemistry : demonstrates the use of azide-functionalized silsesquioxane and prop-2-ynyl 2-chlorobenzoate to form triazole-linked composites. Key steps:

- Catalyst optimization : Use Cu(I) catalysts for regioselective triazole formation.

- Solvent-free conditions : Reduce side reactions in nanocomposite synthesis .

- Characterization : Employ SEM/TEM for morphology analysis and XRD to confirm crystallinity.

Q. How do π–π stacking interactions influence the solid-state properties of 2-Formyl-6-methoxyphenyl 2-chlorobenzoate?

Methodological Answer:

- Crystal packing analysis : and highlight centroid–centroid distances of ~3.7 Å between aromatic rings, indicative of weak π–π interactions. These stabilize the crystal lattice and affect melting points .

- Impact on solubility : Strong stacking reduces solubility in non-polar solvents; computational tools (e.g., Mercury CSD) model these interactions to predict dissolution behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.